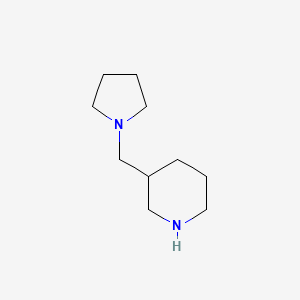

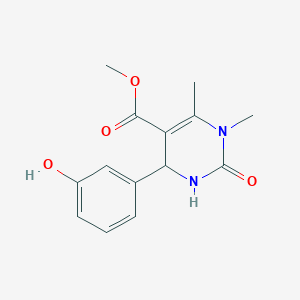

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is a derivative of the tetrahydropyrimidine class, which is known for its biological activities. The structure of this compound includes a tetrahydropyrimidine ring, a methyl ester group, and a 3-hydroxyphenyl substituent. This class of compounds has been extensively studied for various pharmacological properties, including anticancer, antioxidant, and radioprotective activities.

Synthesis Analysis

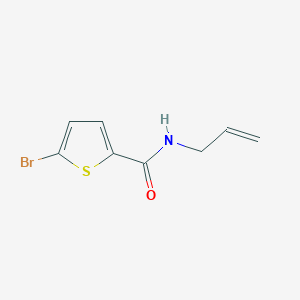

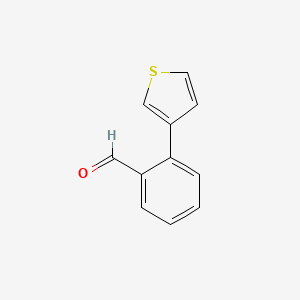

The synthesis of tetrahydropyrimidine derivatives typically involves a Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For instance, the synthesis of similar compounds has been reported using microwave irradiation, which provides a rapid and efficient method for the condensation of the starting materials . The use of catalysts such as Potassium tert-butoxide and iodine has also been documented to promote the reaction under solvent-free conditions, leading to high yields and good purity .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a six-membered tetrahydropyrimidine ring. The dihedral angles between the planes of the substituent phenyl or hydroxyphenyl groups and the plane of the tetrahydropyrimidine ring are significant as they can influence the biological activity of these compounds . The crystal structure is often stabilized by hydrogen bonding, which can be crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and ring expansion. The reaction pathways can be influenced by the basicity and nucleophilicity of the reaction media . For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of different functional groups. Solvatomorphism, the ability of a compound to form different crystal structures with solvent molecules, has been observed in some derivatives . The thermal properties, including differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA), provide insights into the stability and decomposition patterns of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a pyrimidine derivative, has been studied for its antimicrobial properties. Shastri and Post (2019) investigated compounds derived from tetrahydropyrimidine, demonstrating significant antibacterial and antifungal activities (Shastri & Post, 2019).

Structural and Conformational Analysis

Memarian et al. (2013) conducted X-ray crystal structure analysis and density functional theory calculations on tetrahydropyrimidine derivatives. These studies provided insights into the molecular structure and conformation, revealing a quasi-boat conformation of the heterocyclic ring (Memarian et al., 2013).

Binding Interaction Studies

Pisudde et al. (2018) explored the binding interaction of tetrahydropyrimidine derivatives with bovine serum albumin (BSA), providing crucial information on the interaction mechanisms and thermodynamic properties. This research contributes to understanding the pharmacokinetics of these compounds (Pisudde, Tekade, & Thakare, 2018).

Thermodynamic Properties

Klachko et al. (2020) investigated the combustion energies and thermodynamic properties of tetrahydropyrimidine derivatives. This research is critical in understanding the stability and reactivity of these compounds (Klachko et al., 2020).

Ultrasound-Promoted Synthesis

Balaji et al. (2013) reported the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives from tetrahydropyrimidine, highlighting a method that enhances the efficiency and selectivity of the synthesis process (Balaji et al., 2013).

Anti-Diabetic Activity

Bairagi et al. (2020) synthesized and tested tetrahydropyrimidine analogues for anti-hyperglycemic activity, using a diabetic rat model. This study contributes to the search for new anti-diabetic agents (Bairagi et al., 2020).

Propiedades

IUPAC Name |

methyl 6-(3-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-11(13(18)20-3)12(15-14(19)16(8)2)9-5-4-6-10(17)7-9/h4-7,12,17H,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTLCCHLQRUOLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386285 |

Source

|

| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

CAS RN |

301319-88-0 |

Source

|

| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)